Costaclavin

Description

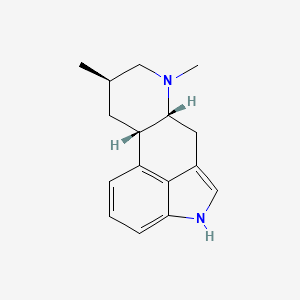

Structure

2D Structure

3D Structure

Properties

CAS No. |

436-41-9 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(6aR,9R,10aS)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C16H20N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-5,8,10,13,15,17H,6-7,9H2,1-2H3/t10-,13+,15-/m1/s1 |

InChI Key |

VLMZMRDOMOGGFA-RIEGTJTDSA-N |

SMILES |

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |

Canonical SMILES |

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Synonyms |

6,8-dimethylergoline costaclavin costaclavin, (8alpha)-isomer costaclavin, (8beta)-isomer costaclavine epicostaclavin festuclavin festuclavine pyroclavin |

Origin of Product |

United States |

Origin, Isolation, and Biosynthesis Research of Costaclavin

Natural Sources and Microbial Production Systems Research

The production of costaclavin is primarily associated with certain fungal species, particularly those belonging to the Claviceps genus and related ergot fungi. Research efforts are directed towards identifying and optimizing these microbial systems for enhanced yield and purity of the compound.

Fungal Strains and Cultivation Optimization for this compound Production

Optimizing fungal cultivation is crucial for maximizing the production of secondary metabolites like this compound. This involves careful control of various physicochemical parameters that influence fungal growth and secondary metabolism. Studies on fungal cultivation highlight that different strains of the same fungus can exhibit distinct requirements for optimal growth and metabolite production diva-portal.org. Key parameters for optimization include:

Nutrient Media: The composition of the growth medium, including carbon and nitrogen sources, significantly impacts fungal biomass and secondary metabolite yield diva-portal.org.

Temperature and pH: Each fungal strain has an optimal temperature and pH range for growth and biosynthesis. Deviations from these optima can reduce or inhibit production diva-portal.orgjournalijpss.comneptjournal.com. For instance, Aspergillus fumigatus showed highest cellulase (B1617823) activity at pH 7.0 and 30°C journalijpss.com, while other fungi might have different optimal conditions for secondary metabolite production.

Incubation Time: The duration of cultivation is critical, as secondary metabolites are often produced during the stationary phase of fungal growth frontiersin.org. Determining the optimal incubation period ensures maximum yield without degradation.

Aeration and Agitation: Adequate oxygen supply and proper mixing (agitation) in submerged fermentation are essential for efficient fungal growth and metabolite production journalijpss.comcmjpublishers.com.

While specific optimization data for this compound-producing strains is not directly available in the provided search results, these general principles guide research in maximizing its yield from fungal cultures.

Isolation from Complex Biological Matrices

This compound, like many fungal secondary metabolites, is found within complex biological matrices such as fungal biomass and fermentation broths. These matrices contain a multitude of cellular components, proteins, and other metabolites, making the isolation of a specific compound challenging.

Fermentation Broth: The liquid medium in which fungi are cultured often contains the target compound. However, fermentation broths are complex mixtures with high solid content, viscosity, and numerous impurities nih.govd-nb.info. Traditional methods like centrifugation or filtration may be inefficient for clarifying such broths, often requiring pre-treatment steps like flocculation nih.gov.

Fungal Biomass: The intracellular accumulation of this compound within fungal cells also necessitates extraction from the biomass. This often involves cell lysis or solvent extraction techniques.

Research into the isolation of related compounds, such as clavulanic acid, from fermentation broths highlights the challenges of low concentration and instability nih.govd-nb.info. Methods like salting-out extraction systems have been developed to achieve simultaneous solid-liquid separation and primary purification, showing high recovery yields and efficient removal of cells and proteins nih.govd-nb.info.

Advanced Isolation and Purification Methodologies Research

Once extracted from the biological matrix, this compound requires rigorous purification to achieve the high purity necessary for research and potential applications. This typically involves a combination of separation techniques.

Chromatographic Separation Techniques for this compound Purity

Chromatography is a cornerstone of natural product purification, offering high resolution and selectivity. High-Performance Liquid Chromatography (HPLC) is particularly valuable for separating compounds based on their polarity and affinity for stationary and mobile phases nih.govnih.govrotachrom.comresearchgate.netgilson.com.

Reverse-Phase HPLC (RP-HPLC): This is a widely used technique for separating molecules based on their hydrophobicity. It is effective for purifying small molecules, including complex natural products like this compound nih.govresearchgate.net. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, with modifiers like formic acid or ammonium (B1175870) formate (B1220265) mdpi.comnih.govchromatographyonline.com.

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides both separation and highly specific detection and identification of analytes. This technique offers high analytical selectivity, aiding in the separation of target compounds from complex matrices and the differentiation of isobaric compounds nih.govmdpi.comnih.govsigmaaldrich.com.

Preparative HPLC: For isolating larger quantities of purified compounds, preparative HPLC systems are employed. These systems are designed for higher throughput and sample loads, enabling the isolation of compounds for further study gilson.com.

The choice of stationary phase, mobile phase composition, flow rate, and detection method are critical parameters that need to be optimized for efficient separation and purification of this compound nih.govrotachrom.comchromatographyonline.comdrawellanalytical.com.

Non-Chromatographic Purification Strategies

While chromatography is powerful, non-chromatographic methods offer alternatives that can be faster, less expensive, or more suitable for specific purification challenges.

Crystallization: This technique purifies solid compounds by dissolving them in a minimal amount of hot solvent and then allowing the solution to cool slowly. As the solution cools, the target compound crystallizes out, leaving impurities in the mother liquor youtube.comlibretexts.orgyoutube.com. Recrystallization can be repeated to achieve higher purity youtube.com. Solvent selection is crucial, with common choices including ethanol, hexane, ethyl acetate, and water, often used in mixtures libretexts.orgrochester.edu.

Extraction: Solvent extraction, including salting-out extraction systems (SOES), can be used for initial purification and separation from complex mixtures. For example, an ethanol/phosphate-based SOES has demonstrated efficient simultaneous solid-liquid separation and primary purification of clavulanic acid from fermentation broth, achieving high recovery yields and removing significant amounts of cells and proteins nih.govd-nb.info.

Precipitation: This method involves selectively precipitating the target compound or impurities from a solution, often by altering solvent composition or adding specific reagents preprints.orgnih.gov.

Other Non-Chromatographic Methods: Techniques such as Lewis acid-based complexation, supramolecular methods, and chemical/electrochemical reduction have been explored for purifying other classes of compounds, like metallofullerenes, and may offer principles applicable to natural product purification researchgate.netmdpi.com.

Elucidation of this compound Biosynthetic Pathways

Understanding the biosynthesis of this compound involves identifying the genes and enzymes responsible for its formation from precursor molecules. Ergot alkaloids, including this compound, share a common biosynthetic pathway that originates from tryptophan and mevalonate/deoxyxylulose pathways, leading to the formation of the ergoline (B1233604) skeleton researchgate.netsapo.ptnih.gov.

Ergoline Skeleton Formation: The biosynthesis of ergoline alkaloids is a complex process involving multiple enzymatic steps. Key precursors include tryptophan and isoprenoids. Enzymes such as 4-(γ,γ-dimethylallyl)tryptophan synthase (DmaW) are involved in early steps of ergoline alkaloid biosynthesis researchgate.net. Genes encoding enzymes for ergoline alkaloid biosynthesis are often found in clusters within the fungal genome researchgate.netnih.govnih.govnih.gov.

Key Enzymes and Genes: Research on related ergot alkaloids has identified various enzyme classes, including fatty acid synthases, polyketide synthases, and cytochrome P450 monooxygenases, which play critical roles in constructing the complex alkaloid structures nih.govnih.govmdpi.com. For example, the easM gene in Neosartorya fumigata encodes an enzyme likely responsible for hydroxylating festuclavine (B1196704), a key intermediate in the ergot alkaloid pathway nih.gov. Similarly, the easC gene encodes a catalase involved in the synthesis of chanoclavine-I in Aspergillus fumigatus nih.gov.

Pathway Intermediates: The pathway proceeds through a series of intermediates, with specific enzymes catalyzing each conversion. Identifying these intermediates and the enzymes that produce them is crucial for a complete understanding of the biosynthesis nih.govmdpi.comnih.gov. For instance, norsolorinic acid is an early metabolite in aflatoxin biosynthesis, involving fatty acid synthases and polyketide synthases nih.govmdpi.com.

The elucidation of these pathways often involves genetic manipulation (e.g., gene disruption or overexpression), enzyme characterization, and the use of labeled precursors to trace the metabolic flow researchgate.netnih.govnih.gov.

Compound List:

this compound

Ergine

Festuclavine

Fumigaclavine B

Chanoclavine-I

N-methyl-4-dimethylallyltryptophan (N-Me-DMAT)

Norsolorinic acid

Aflatoxin B1 (AFB1)

Sterigmatocystin

Kihadalactone A

Azadirone

Melianol

Clavulanic Acid (CA)

Acetanilide

Potassium Chloride

Acetylcholinesterase (AChE)

Ceftolozane

Tazobactam

Carboxymethyl cellulase (CMCase)

Filter Paperase (FPase)

β-glucosidase (βGLase)

4-(γ,γ-dimethylallyl)tryptophan synthase (DmaW)

Fatty acid synthases (FASα, FASβ)

Polyketide synthase (PKS)

Cytochrome P450 monooxygenases

Catalase

Metallofullerenes

References:

biorxiv.org, mdpi.com, biorxiv.org, nih.gov, nih.gov, epdf.pub, youtube.com, nih.gov, diva-portal.org, preprints.org, nih.gov, rotachrom.com, researchgate.net, rochester.edu, libretexts.org, youtube.com, frontiersin.org, d-nb.info, creamjournal.org, nih.gov, sapo.pt, nih.gov, nih.gov, mdpi.com, mdpi.com, google.com, cmjpublishers.com, nih.gov, google.com, nih.gov, researchgate.net, researchgate.net, mdpi.com, journalajbgmb.com, jmb.or.kr, gilson.com, nih.gov, cwejournal.org, mdpi.com, drawellanalytical.com, researchgate.net, journalijpss.com, neptjournal.com, sigmaaldrich.com, chromatographyonline.com,

Chemical Synthesis and Derivatization Research of Costaclavin

Total Synthesis Strategies and Methodological Innovations for Costaclavin

The total synthesis of this compound presents considerable challenges due to its rigid, polycyclic structure and multiple stereocenters. nih.gov Various strategies have been developed to construct the ergoline (B1233604) skeleton, with a focus on efficiency and stereocontrol.

A notable approach to the total synthesis of optically active this compound utilizes a tricyclic intermediate derived from a 4-bromoindole derivative. pharm.or.jp This strategy hinges on the palladium(0)-catalyzed intramolecular cyclization to form a key part of the ergoline ring system. The synthesis begins with a suitably protected 4-bromotryptophan derivative, which undergoes a series of transformations to build the necessary functionality for the crucial cyclization step. pharm.or.jp

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of logical steps. wikipedia.orgyoutube.com For this compound, a common retrosynthetic disconnection involves breaking the C/D ring junction, often leading back to a tricyclic indole (B1671886) derivative.

One effective retrosynthetic strategy for this compound identifies a key tricyclic intermediate as a primary target. This intermediate, in turn, can be disconnected to reveal a substituted indole and a side chain that can be joined through a palladium-catalyzed cross-coupling reaction. nih.gov This approach simplifies the complex tetracyclic structure into more manageable subunits.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Precursor Structures | Key Reaction Type |

| C/D Ring Junction | Tricyclic indole derivative | Intramolecular cyclization |

| C4-Side Chain | 4-substituted indole and side chain fragment | Palladium-catalyzed cross-coupling |

Enantioselective and Diastereoselective Synthetic Approaches

Achieving the correct stereochemistry at the multiple chiral centers of this compound is a critical aspect of its synthesis. Enantioselective and diastereoselective methods are employed to control the spatial arrangement of atoms in the molecule.

In the synthesis of optically active this compound, the chirality is often introduced early on, starting from an enantiomerically pure precursor such as D-4-bromotryptophan. pharm.or.jp The stereochemistry of the subsequent steps is then carefully controlled to yield the desired cis-juncture of the C/D rings, a defining feature of this compound. pharm.or.jp The use of chiral catalysts and auxiliaries can also play a crucial role in establishing the correct stereoisomer.

Cascade Reactions and Advanced Catalysis in this compound Synthesis

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules like this compound by minimizing purification steps and improving atom economy. 20.210.105nih.gov While specific cascade reactions for the total synthesis of this compound are not extensively detailed in the provided search results, the principles of cascade synthesis are highly relevant to the construction of complex natural products. researchgate.net

Semi-synthetic Approaches from Ergot Alkaloid Precursors

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, provides an alternative route to this compound. This approach leverages the readily available and structurally complex skeletons of other ergot alkaloids.

Chemical Modification and Transformation Studies

This compound has been synthesized through the chemical conversion of other ergot alkaloids, such as agroclavine (B1664434) and elymoclavine. pharm.or.jp These transformations typically involve stereoselective reductions or rearrangements of the existing ergoline framework to achieve the specific stereochemistry and functionality of this compound.

The biosynthesis of ergot alkaloids proceeds through a common intermediate, chanoclavine-I-aldehyde. rsc.orgrsc.org This aldehyde is a branch point in the pathway, leading to various clavine alkaloids. mdpi.com Understanding these natural pathways can inspire chemical transformations to convert more abundant ergot alkaloids into this compound.

Chemoenzymatic Semisynthesis Protocols

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. nih.govmdpi.comnih.gov This approach is particularly promising for the synthesis of complex molecules like this compound. chemrxiv.orgchemrxiv.org

A hybrid synthetic biology and chemical synthesis (Sbio-Csyn) system has been developed for the overproduction of chanoclavine, a key precursor to this compound. nih.govresearchgate.net This method involves the enzymatic synthesis of a key intermediate, 4-bromo-tryptophan, followed by chemical steps to construct the prechanoclavine scaffold. The final cyclization to chanoclavine is then carried out using a whole-cell catalysis platform. nih.govresearchgate.net This innovative approach demonstrates the potential of combining biological and chemical methods to access complex ergot alkaloids.

Design and Synthesis of this compound Derivatives and Analogs

The exploration of this compound's therapeutic potential has led to significant research into the design and synthesis of its derivatives and analogs. By systematically modifying the core ergoline structure of this compound, researchers aim to enhance its biological activity, improve its pharmacokinetic profile, and elucidate the structure-activity relationships (SAR) that govern its effects. This section delves into the rational design principles, synthetic methodologies, and strategies employed to develop novel this compound-related compounds with enhanced bioactivity in research models.

Rational Design Principles for Structural Modifications

The rational design of this compound derivatives is largely guided by the extensive knowledge of the broader family of clavine and ergot alkaloids. nih.govmdpi.com These compounds are known to interact with a variety of receptors, particularly serotonin (B10506), dopamine (B1211576), and adrenergic receptors, due to their structural similarity to neurotransmitters. mdpi.commdpi.com The primary goal of structural modification is to achieve greater receptor selectivity and affinity, thereby enhancing therapeutic effects while minimizing off-target side effects.

Key structural features of the this compound molecule that are often targeted for modification include:

The Indole Moiety: The indole nitrogen (N-1) and the aromatic ring are crucial for receptor binding. Alkylation or acylation at the N-1 position can significantly alter the compound's electronic properties and steric bulk, influencing its interaction with receptor pockets. For instance, the introduction of a methyl group at the N-1 position of the related alkaloid lysergol (B1675761) was found to increase its serotonin inhibitory effect thirteen-fold.

The D-Ring: The stereochemistry and substitution pattern of the D-ring are critical determinants of bioactivity. Modifications at the C-8 and C-10 positions of the ergoline scaffold have been shown to modulate receptor affinity and efficacy. For this compound, which has methyl groups at these positions, altering their stereochemistry or replacing them with other functional groups can lead to novel pharmacological profiles.

Structure-activity relationship (SAR) studies on related clavine alkaloids provide a foundational framework for the rational design of this compound analogs. These studies help in identifying the key pharmacophoric features required for a desired biological activity.

Table 1: Illustrative Structure-Activity Relationships in Clavine Alkaloids Relevant to this compound Design

| Modification Site | Structural Change | Observed Effect on Bioactivity | Implication for this compound Design |

|---|---|---|---|

| N-1 of Indole | Methylation | Increased serotonin receptor affinity | Potential for enhanced CNS activity |

| C-8 Position | Introduction of a hydroxymethyl group | Altered dopamine receptor binding | Exploration of polar substituents to modulate selectivity |

| D-Ring | Saturation (removal of double bond) | Changes in receptor subtype selectivity | Fine-tuning of receptor interaction profile |

Methodologies for Analog Development and Libraries

The synthesis of this compound analogs and derivative libraries relies on both the total synthesis of the core ergoline scaffold and subsequent derivatization reactions. Several total syntheses of this compound have been reported, providing access to the core structure for further modification. researchgate.netdntb.gov.ua A notable approach involves a divergent total synthesis strategy that allows for the production of not only this compound but also several other related ergot alkaloids like festuclavine (B1196704) and pyroclavine. researchgate.netdntb.gov.ua

Key synthetic methodologies employed in the development of this compound analogs include:

Late-Stage Functionalization: This approach involves modifying the fully assembled this compound scaffold. Reactions such as N-alkylation, N-acylation, and aromatic substitution on the indole ring can be used to introduce a variety of functional groups. This method is efficient for rapidly generating a small library of closely related analogs.

Convergent Synthesis: In this strategy, different fragments of the molecule are synthesized separately and then combined in the later stages. This allows for greater flexibility in introducing diversity into the final products. For example, different substituted indole precursors can be used to generate analogs with modifications on the aromatic portion of the molecule.

Combinatorial Chemistry and Parallel Synthesis: To explore a wider chemical space, combinatorial and parallel synthesis techniques can be applied. These methods allow for the simultaneous synthesis of a large number of compounds in a systematic manner. For instance, a common intermediate in the this compound synthesis can be reacted with a diverse set of building blocks to generate a library of analogs for high-throughput screening.

The development of efficient and versatile synthetic routes is crucial for enabling the systematic exploration of the chemical space around the this compound scaffold and for identifying new leads with improved therapeutic potential.

Strategies for Enhanced Bioactivity in Research Models

The ultimate goal of synthesizing this compound derivatives is to enhance their bioactivity in relevant research models. Several strategies are employed to achieve this, focusing on improving pharmacodynamic and pharmacokinetic properties.

Improving Receptor Affinity and Selectivity: As previously discussed, targeted modifications of the this compound structure are designed to optimize interactions with specific receptor subtypes. By fine-tuning the steric and electronic properties of the molecule, it is possible to increase its affinity for the desired target while reducing its affinity for off-targets, thereby enhancing its therapeutic index.

Modulating Physicochemical Properties: The solubility, lipophilicity, and metabolic stability of a compound are critical for its in vivo efficacy. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can improve aqueous solubility, while the modification of metabolically labile sites can increase the compound's half-life.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, but which may lead to improved biological activity. For example, replacing a methyl group with a trifluoromethyl group can alter the electronic properties of the molecule and improve its metabolic stability.

Conformational Constraint: By introducing structural elements that restrict the conformational flexibility of the molecule, it is possible to lock it into a bioactive conformation. This can lead to a significant increase in receptor affinity and potency.

The evaluation of newly synthesized this compound analogs in a battery of in vitro and in vivo assays is essential for determining their bioactivity and for guiding further rounds of design and synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Festuclavine |

| Pyroclavine |

Mechanistic Investigations of Costaclavin Biological Activities Preclinical and in Vitro Focus

Molecular Target Elucidation and Receptor Binding Studies

Currently, there is no available research detailing the molecular targets of Costaclavin or its binding characteristics to specific receptors.

Specific studies on the interaction of this compound with neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, have not been reported in the reviewed scientific literature. While the modulation of these receptors is a key mechanism for many psychoactive compounds, there is no direct evidence to associate this compound with these targets. The activity of various compounds is often linked to their affinity for specific receptor subtypes, such as the D2 dopamine receptor or the 5-HT2A serotonin receptor, which are implicated in a range of neurological processes. However, no such characterization has been published for this compound.

Methodologies to determine the binding affinity and specificity of a compound to its molecular targets are well-established in pharmacology. These can range from traditional radioligand binding assays to more modern, high-throughput techniques like Affinity Map, which allows for global quantitative binding affinity profiling in various biological contexts. Computational methods can also be employed to estimate the optimization of affinity and specificity at protein-ligand interfaces. Despite the availability of these techniques, their application to profile this compound has not been documented.

In silico techniques such as molecular docking and molecular dynamics simulations are powerful tools for predicting the binding mode and affinity of a ligand to a protein target. These computational approaches can provide valuable insights into the potential interactions between a small molecule and a receptor's binding site at an atomic level. A search of the existing literature, however, did not yield any studies that have applied these in silico methods to investigate the binding of this compound to any biological target.

Cellular and Subcellular Mechanism of Action Studies

Detailed investigations into the cellular and subcellular effects of this compound are not presently available in the scientific literature.

The interaction of a ligand with its receptor typically initiates a cascade of intracellular events known as signal transduction. These pathways, which can involve second messengers like cyclic AMP (cAMP) and the activation of various protein kinases, ultimately lead to a cellular response. For instance, the activation of different serotonin receptor subtypes can lead to either an increase or decrease in cAMP formation, or the activation of the phospholipase C pathway. There is currently no information on whether this compound modulates any specific signal transduction pathways.

Many bioactive compounds exert their effects by inhibiting or activating specific enzymes. Research in this area would typically involve cellular assays to determine the effect of the compound on enzyme activity and to elucidate the kinetic parameters of this interaction. No studies have been published to date that investigate the potential for this compound to act as an enzyme inhibitor or activator within a cellular context.

Structure-Activity Relationship (SAR) Studies of this compound

Comprehensive searches for structure-activity relationship (SAR) studies pertaining to this compound have not yielded any specific findings. The correlation between the structural features of this compound and its biological effects remains an area that has not been explored in the available scientific literature.

Correlations Between this compound Structural Features and Observed Biological Effects

Due to the absence of SAR studies, there are no established correlations between the specific structural features of the this compound molecule and any observed biological effects.

Computational Modeling and Cheminformatics Approaches for SAR Profiling

There are no reports of computational modeling or cheminformatics approaches having been applied to profile the structure-activity relationship of this compound. As a result, there is no predictive data on how modifications to its chemical structure might influence its biological activity.

Pharmacological and Metabolic Studies of Costaclavin in Non Human Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in preclinical drug development to predict a compound's pharmacokinetic properties in vivo. mdpi.com These assays provide early insights into potential liabilities such as rapid metabolism or poor absorption, which can lead to the termination of a compound's development before costly clinical trials. mdpi.com

Metabolic Stability and Metabolite Identification Research (non-human systems)

Metabolic stability assays are crucial for predicting how quickly a compound is metabolized by the body. wuxiapptec.com These studies typically involve incubating the compound with liver microsomes or hepatocytes from various animal species (e.g., mouse, rat, dog) to determine its intrinsic clearance. researchgate.netbioivt.compharmaron.com Liver microsomes contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of many drugs. researchgate.netnih.gov Hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic enzymes. bioivt.com

The data generated from these assays, such as the half-life (t1/2) and intrinsic clearance (Clint), are used to predict in vivo hepatic clearance and bioavailability. researchgate.net A compound that is rapidly metabolized may have poor in vivo exposure, while a very slowly metabolized compound could accumulate and lead to toxicity. wuxiapptec.com

Metabolite identification is another critical component of these studies. Using techniques like high-resolution mass spectrometry, researchers can identify the chemical structures of metabolites formed during the incubation. nih.gov This is important because metabolites can be pharmacologically active or toxic. Regulatory agencies often require the identification and characterization of any major human metabolites.

Table 1: Representative Data from a Hypothetical Metabolic Stability Study of Costaclavin in Liver Microsomes

| Species | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Human | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual data for this compound has been found.

Drug-Metabolizing Enzyme Interactions (non-human systems)

Understanding how a compound interacts with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is essential to predict potential drug-drug interactions. nih.govcriver.comnih.gov In vitro assays are used to determine if a compound is a substrate, inhibitor, or inducer of specific CYP isoforms. criver.com

CYP Inhibition Assays: These assays assess whether a compound can inhibit the activity of specific CYP enzymes. Inhibition of a CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity. criver.com

CYP Induction Assays: These studies determine if a compound can increase the expression of CYP enzymes. Induction can lead to faster metabolism of co-administered drugs, reducing their efficacy. criver.com

Reaction Phenotyping: This involves identifying which specific CYP isoforms are responsible for metabolizing the compound. This information is crucial for predicting which drug-drug interactions are likely to be clinically relevant. criver.com

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models

In vivo studies in animal models are necessary to understand how a compound behaves in a whole organism. medwinpublishers.com These studies provide data on the compound's absorption, distribution, metabolism, and excretion over time, which is collectively known as pharmacokinetics (PK). nih.gov Pharmacodynamics (PD) refers to the effect of the compound on the body.

Bioavailability and Distribution Assessment in Animal Models

Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose that reaches the systemic circulation. medwinpublishers.comresearchgate.net It is typically determined by comparing the plasma concentration-time profiles after intravenous and oral administration. researchgate.net Animal models such as rats, mice, and dogs are commonly used for these studies. medwinpublishers.comresearchgate.netnih.gov

Tissue distribution studies investigate where the compound goes in the body after administration. mdpi.comnih.govnih.govfrontiersin.org This information is important for understanding the compound's potential efficacy and toxicity. For example, a drug intended to act on the central nervous system must be able to cross the blood-brain barrier.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in a Rat Model

| Parameter | Value |

| Bioavailability (%) | Data not available |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng*h/mL) | Data not available |

| Half-life (t1/2, h) | Data not available |

| Volume of Distribution (Vd, L/kg) | Data not available |

| Clearance (CL, L/h/kg) | Data not available |

Note: This table is for illustrative purposes only. No actual data for this compound has been found.

Metabolic Fate and Excretion Pathways in Animal Models

Studies on the metabolic fate of a compound in vivo aim to identify the major metabolites and the primary routes of excretion (e.g., urine, feces, bile). nih.gov These studies often use radiolabeled compounds to track the parent drug and its metabolites throughout the body. Understanding the excretion pathways is crucial for assessing the potential for drug accumulation and for evaluating the safety of metabolites.

Target Engagement and Pharmacodynamic Biomarker Research in Animal Models

Target engagement studies confirm that a drug candidate interacts with its intended biological target in a living organism. pelagobio.com This is a critical step to link the drug's mechanism of action to its pharmacological effect. Various techniques can be used to measure target engagement in tissues and organs from preclinical animal models. pelagobio.com

Pharmacodynamic (PD) biomarker research aims to identify and validate biomarkers that can provide an early indication of a drug's biological activity. gabionline.netfda.gov A PD biomarker is a measurable characteristic that reflects the interaction between a drug and its target. fda.gov In animal models, changes in PD biomarkers can be correlated with the drug's dose and exposure, providing valuable information for predicting the effective dose in humans. nih.govgabionline.netfda.govnih.govmdpi.com

Preclinical Efficacy Studies of this compound in Non-Human Disease Models

Extensive literature searches did not yield specific preclinical efficacy studies for the chemical compound “this compound” in non-human disease models. The available scientific data primarily focuses on its isolation, chemical synthesis, and structural elucidation. wikipedia.org

While research has identified this compound as a fungal metabolite, particularly from species such as Penicillium chermesinum, studies detailing its therapeutic effects or efficacy in established animal models of disease are not present in the current body of scientific literature. researchgate.netvdoc.pub One study noted its significantly lower potency in a preclinical context compared to lysergic acid diethylamide (LSD), but this was not in the context of a disease model. teknokrat.ac.id

Consequently, there are no detailed research findings or data tables to present regarding the preclinical efficacy of this compound. Further research is required to investigate the potential pharmacological activities and therapeutic efficacy of this compound in non-human disease models.

Advanced Analytical Methodologies for Costaclavin Research

Chromatographic Techniques Development and Optimization

Chromatography is fundamental to the analysis of Costaclavin, enabling its separation from complex mixtures, which is a critical prerequisite for accurate quantification and characterization. The major procedures for the analysis of ergot alkaloids, including clavines, involve liquid chromatography due to its versatility and applicability to a wide range of compounds. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of ergot alkaloids like this compound. oregonstate.edu These methods separate components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. thermofisher.com UPLC systems utilize columns with smaller particle sizes (sub-2-μm), which operate at higher pressures, resulting in significantly improved resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

The development of a robust HPLC or UPLC method for this compound would typically involve a reversed-phase approach, which is well-suited for separating moderately polar compounds. Method optimization focuses on selecting the appropriate column chemistry, mobile phase composition, and detector settings to achieve optimal separation from other alkaloids and matrix components.

Key Methodological Parameters for Clavine Alkaloid Analysis:

Stationary Phase: C18 columns are the most common choice, offering excellent hydrophobic retention and separation capabilities for ergot alkaloids.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) acetate or ammonium carbonate to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. nih.gov

Detection: Due to the inherent fluorescence of the ergoline (B1233604) ring system, fluorescence detection (FLD) offers high sensitivity and selectivity. nih.gov However, coupling HPLC or UPLC with tandem mass spectrometry (MS/MS) is the predominant approach in modern research, providing both quantification and structural confirmation. nih.govmdpi.com

Below is a table summarizing typical parameters used in UPLC-MS/MS methods for the analysis of various ergot alkaloids, which would be applicable for developing a method for this compound.

| Parameter | Typical Specification | Purpose |

| Chromatography System | UPLC | Provides high resolution and fast analysis times. |

| Column | Reversed-phase C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm) | Standard for separation of moderately polar alkaloids. nih.gov |

| Mobile Phase A | Water with buffer (e.g., 1 mmol/L ammonium acetate) | Controls pH and improves peak symmetry. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. nih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for UPLC column dimensions. nih.gov |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) | Offers high sensitivity and specificity for detection and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org However, its direct application for most ergot alkaloids, including this compound, is limited. Ergot alkaloids are generally non-volatile and susceptible to thermal degradation at the high temperatures used in GC injection ports. nih.gov

For GC-MS to be viable for low molecular weight clavine alkaloids, a chemical derivatization step is required to increase their volatility and thermal stability. nih.gov This typically involves reacting the analyte with a derivatizing agent, such as trifluoroacetic anhydride, to block polar functional groups (e.g., -NH, -OH). nih.gov While this approach has been used for some clavines, it is far less common than LC-MS methods due to the extra sample preparation step and the risk of incomplete derivatization.

This compound possesses multiple chiral centers, meaning it can exist as several different stereoisomers. These isomers can have identical physical properties, making them inseparable by standard chromatographic techniques. However, they can exhibit different biological activities. Therefore, chiral separation is crucial in pharmaceutical and biological research. wvu.eduresearchgate.net

The primary strategy for separating enantiomers and diastereomers is to create a chiral environment where the different stereoisomers interact differently, allowing for their separation. jackwestin.com

Chiral Stationary Phases (CSPs): This is the most direct and widely used method in HPLC. wvu.edu The column's stationary phase is modified with an enantiomerically pure chiral selector. As the racemic mixture of this compound passes through the column, its stereoisomers form transient, diastereomeric complexes with the CSP. ntu.edu.sg Differences in the stability of these complexes lead to different retention times, enabling their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for a wide range of chiral compounds. nih.gov

Chiral Derivatizing Agents (CDAs): An alternative, indirect approach involves reacting the stereoisomeric mixture with an enantiomerically pure CDA. ntu.edu.sg This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral HPLC or GC methods. minia.edu.eglibretexts.org Following separation, the original enantiomers can be recovered if necessary.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of compounds like this compound, providing detailed information about atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the unambiguous structure of organic molecules. omicsonline.orgresearchgate.net It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of each atom in a molecule. nih.gov

For a compound like this compound, a suite of NMR experiments would be used to confirm its identity and stereochemistry:

1D NMR:

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR reveals the number of chemically distinct carbon atoms and provides insight into their functional groups (e.g., C=C, C-N).

2D NMR: These experiments reveal correlations between nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and connecting different parts of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the molecule.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is essential for confirming the molecular weight of this compound and for identifying its metabolites and derivatives. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex biological samples. nih.gov

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF (Time-of-Flight) analyzers, can measure m/z with extremely high accuracy (typically within 5 ppm). bucm.edu.cn This allows for the confident determination of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural characterization. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated this compound molecule) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to:

Confirm the identity of a known compound by matching its fragmentation pattern to a reference standard or library.

Elucidate the structure of an unknown metabolite. Metabolic transformations typically involve the addition of small functional groups, leading to predictable mass shifts. By comparing the MS/MS spectrum of a metabolite to that of the parent drug, the site of modification can often be determined.

The table below lists common metabolic transformations and the corresponding mass change that would be observed by mass spectrometry.

| Metabolic Reaction | Mass Change (Da) | Resulting Functional Group |

| Hydroxylation | +15.9949 | -OH |

| Methylation | +14.0157 | -CH₃ |

| Glucuronidation | +176.0321 | Glucuronic acid conjugate |

| Sulfation | +79.9568 | Sulfate conjugate |

| Oxidation (Ketone formation) | +13.9792 | =O |

UV-Vis and IR Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are powerful tools for elucidating the mechanisms of biochemical reactions and understanding the electronic and structural properties of molecules like this compound. Although specific mechanistic studies employing these techniques on this compound are not extensively documented, the principles can be applied based on the known characteristics of the ergoline scaffold shared by clavine alkaloids.

UV-Vis Spectroscopy

The UV-Vis spectrum of a molecule is determined by its electronic transitions. For clavine alkaloids, the indole (B1671886) moiety is the primary chromophore responsible for UV absorption. The extent of conjugation within this system dictates the wavelength of maximum absorption (λmax) utoronto.ca.

Mechanistic Insights: Changes in the UV-Vis spectrum can provide valuable information about reactions involving the ergoline ring system. For instance, any reaction that alters the conjugation of the indole ring, such as oxidation or reduction reactions at the double bonds in the C and D rings of the ergoline structure, would result in a noticeable shift in the λmax. This can be used to monitor the progress of enzymatic or chemical reactions in real-time and infer the formation of intermediates. For example, the conversion of agroclavine (B1664434) to elymoclavine, a key step in the biosynthesis of some ergot alkaloids, involves the hydroxylation of the C-17 methyl group, which could subtly influence the electronic environment of the indole chromophore and thus be detectable by UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. For this compound, characteristic IR absorption bands would be expected for the N-H and C-H stretches, C=C stretching of the aromatic indole ring, and various bending vibrations.

Structural Elucidation in Mechanistic Studies: In the context of mechanistic studies, FT-IR spectroscopy can be instrumental in identifying the formation or disappearance of specific functional groups. For example, if a proposed reaction mechanism involves the oxidation of a methylene group to a carbonyl group, the appearance of a strong C=O stretching band in the IR spectrum would provide direct evidence for this transformation. Similarly, changes in the fingerprint region (below 1500 cm⁻¹) can offer insights into subtle structural rearrangements of the ergoline skeleton. While a full spectrum for this compound is not readily available, a synthesis of related clavine alkaloids reported the use of FT-IR for structural characterization researchgate.net.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Relevance to this compound Mechanistic Studies |

| N-H Stretch (Indole) | 3400-3300 | Monitoring reactions involving the indole nitrogen. |

| C-H Stretch (Aromatic) | 3100-3000 | Changes in the aromatic system. |

| C-H Stretch (Aliphatic) | 3000-2850 | Observing modifications to the saturated rings. |

| C=C Stretch (Indole) | 1650-1450 | Alterations to the indole ring conjugation. |

| C-N Stretch | 1350-1000 | Changes in the amine functionalities. |

This table provides expected IR absorption ranges for key functional groups in this compound based on general principles of IR spectroscopy.

Advanced Sample Preparation and Extraction Techniques for this compound

The effective isolation and purification of this compound from its source, typically fungal cultures, is a critical prerequisite for its analysis. Advanced sample preparation and extraction techniques aim to maximize recovery, minimize matrix effects, and ensure the stability of the analyte.

Extraction from Fungal Cultures

This compound, being a clavine alkaloid, is produced by various fungi. The extraction process typically involves separating the fungal mycelium from the culture broth, followed by extraction of the alkaloids from both fractions.

Solid-Liquid Extraction: The fungal mycelium is often subjected to solid-liquid extraction using organic solvents. A mixture of methanol and water is commonly employed to disrupt the fungal cell walls and solubilize the alkaloids.

Liquid-Liquid Extraction (LLE): The culture filtrate, containing secreted alkaloids, is typically subjected to LLE. The pH of the aqueous phase is adjusted to be alkaline, which deprotonates the amine groups of the alkaloids, making them more soluble in a water-immiscible organic solvent like chloroform or ethyl acetate researchgate.net. This partitioning allows for the separation of the alkaloids from the aqueous matrix.

Advanced Extraction and Cleanup Techniques

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from complex mixtures. For clavine alkaloids, reversed-phase SPE cartridges (e.g., C18) are commonly used. The crude extract is loaded onto the cartridge, and after washing away interfering compounds, the alkaloids are eluted with a suitable organic solvent. This technique offers higher selectivity and reproducibility compared to LLE.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers high enrichment factors and uses minimal solvent. A small amount of extraction solvent and a disperser solvent are injected into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented organic phase containing the concentrated analytes is collected for analysis.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the fluid can be tuned to selectively extract specific compounds. This technique is advantageous as it is environmentally friendly and the solvent can be easily removed.

| Technique | Principle | Advantages for this compound Extraction | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility. | Simple, cost-effective. | Can be labor-intensive, requires large solvent volumes. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and selective elution. | High selectivity, good for cleanup and concentration. | Can be more expensive than LLE. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-volume LLE with a disperser solvent. | High enrichment factor, low solvent consumption. | Requires careful optimization of parameters. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid. | Environmentally friendly, tunable selectivity. | High initial instrument cost. |

This table compares various advanced sample preparation and extraction techniques applicable to this compound.

Bioanalytical Method Development for Complex Preclinical Matrices

The development of robust and sensitive bioanalytical methods is crucial for studying the pharmacokinetics and metabolism of this compound in preclinical animal models. These methods must be able to accurately quantify the analyte in complex biological matrices such as plasma, urine, and tissue homogenates. While specific methods for this compound are not readily found, the general principles for small molecule bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are applicable.

LC-MS/MS Method Development

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation of clavine alkaloids. A C18 column is a common choice, and the mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ for this compound) and monitoring one or more of its characteristic product ions. This provides a high degree of selectivity and minimizes interference from other compounds in the matrix.

Sample Preparation for Preclinical Matrices

Effective sample preparation is essential to remove proteins and other interfering substances from the biological matrix before LC-MS/MS analysis.

Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): As described previously, LLE can be used to extract this compound from plasma after protein precipitation or directly from the diluted plasma sample.

Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup compared to PPT and LLE, effectively removing phospholipids and other matrix components that can cause ion suppression in the mass spectrometer.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

| Validation Parameter | Acceptance Criteria (Typical) | Importance in Preclinical Studies |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Ensures the reliability of pharmacokinetic data. |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Demonstrates the reproducibility of the method. |

| Recovery | Consistent and reproducible | Ensures that the extraction process is efficient. |

| Matrix Effect | Minimal and consistent | Reduces the impact of biological matrix on quantification. |

| Stability | Analyte concentration within ±15% of initial concentration | Confirms that the analyte does not degrade during sample handling and storage. |

This table outlines key validation parameters and their typical acceptance criteria for bioanalytical methods intended for preclinical studies.

Future Research Directions and Translational Perspectives for Costaclavin

Unexplored Mechanistic Avenues and Biological Pathways

Despite initial findings indicating that Costaclavin interacts with serotonin (B10506) and dopamine (B1211576) receptors researchgate.net, a comprehensive understanding of its precise molecular mechanisms of action is still lacking. Future research should prioritize in-depth studies to elucidate its detailed receptor binding profiles, including affinity and selectivity for various receptor subtypes. Investigating the downstream signaling cascades activated or inhibited by this compound will be crucial for understanding its cellular effects. Furthermore, exploring its impact on other biological pathways, such as inflammatory responses or cellular signaling networks beyond neurotransmitter systems, could reveal novel therapeutic targets. Research into the metabolic fate of this compound within biological systems is also essential to understand its pharmacokinetics and potential drug interactions ontosight.ai.

New Synthetic Methodologies Development for Scalable Production

While several laboratory syntheses of this compound have been reported nih.govwikipedia.org, the development of efficient, scalable, and cost-effective synthetic methodologies remains a critical area for future research. Current approaches may be suitable for research quantities but are often not amenable to industrial-scale production. Future efforts should focus on optimizing existing synthetic routes or developing novel strategies that improve yields, reduce the number of steps, and utilize more sustainable reagents and processes. This could involve exploring chemoenzymatic approaches or further refining fermentation techniques for Claviceps species to enhance this compound biosynthesis. Advances in total synthesis, such as those seen for related ergot alkaloids like lysergol (B1675761) and isolysergol, which have reported scalable and expedient total syntheses researchgate.netacs.orgnih.gov, provide a roadmap for similar developments with this compound.

Advancements in Preclinical Model Systems and High-Throughput Screening for this compound Research

To accelerate the discovery and development of this compound-based therapeutics, advancements in preclinical model systems and high-throughput screening (HTS) are imperative. Current research may rely on limited cell lines or animal models. Future work should focus on developing and validating a broader range of preclinical models that accurately reflect the potential therapeutic applications of this compound, particularly for neurological or other relevant conditions. Establishing robust cell-based assays and phenotypic screening platforms will enable efficient evaluation of this compound's biological activity and the identification of novel derivatives or synergistic compounds. High-throughput screening methods, such as those successfully applied to other ergot alkaloids using MALDI-TOF MS for rapid identification nih.gov, could be adapted for this compound to accelerate compound library screening and lead optimization.

Integration of Omics Technologies (Proteomics, Metabolomics) in this compound Studies

The integration of omics technologies, including proteomics and metabolomics, offers a powerful approach to unraveling the complex biological interactions of this compound mdpi.commdpi.com. Proteomic studies can identify changes in protein expression and post-translational modifications in response to this compound treatment, providing insights into its molecular targets and pathways vdoc.pubnih.govnih.gov. Metabolomic analyses can map the metabolic alterations induced by this compound, revealing its impact on cellular metabolic networks and identifying potential biomarkers or metabolic targets mdpi.comufl.edubmrb.io. By combining these approaches with genomics and transcriptomics (multiomics), researchers can gain a holistic understanding of this compound's effects, facilitating target identification, mechanism elucidation, and the discovery of novel therapeutic applications.

Challenges and Opportunities in Contemporary this compound Research

The contemporary research landscape for this compound presents both significant challenges and promising opportunities. A primary challenge is the limited detailed mechanistic and preclinical data available for this compound specifically, necessitating further foundational research. The complexity of ergot alkaloid biosynthesis and the inherent variability in fungal production also pose challenges for consistent and scalable supply, highlighting the need for advanced synthetic or biotechnological approaches frontiersin.orgresearchgate.net.

However, the established pharmacological activities of related ergot alkaloids, which have found clinical applications in treating CNS disorders, migraines, and postpartum bleeding rsc.orgrsc.org, underscore the therapeutic potential of this compound. The ongoing advancements in synthetic chemistry, omics technologies, and preclinical modeling provide unprecedented opportunities to overcome current limitations. Future research focusing on structure-activity relationships, targeted drug design, and the exploration of this compound's potential in emerging therapeutic areas could lead to novel drug candidates. Furthermore, understanding the precise receptor-binding profiles and downstream effects of this compound could pave the way for developing highly selective agents with improved efficacy and reduced side effects, aligning with the broader trend of developing "smart drugs" researchgate.net. The development of efficient screening methods for total ergot alkaloids mdpi.comuni-hohenheim.demdpi.commerieuxnutrisciences.com also indicates a growing interest in analytical methodologies that could be adapted for this compound.

Summary of Future Research Directions for this compound

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Costaclavin’s biosynthesis or bioactivity?

- Methodological Answer : Begin by identifying gaps in existing literature, such as unresolved biosynthetic pathways or conflicting bioactivity reports. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question . For example:

- Example: “How do variations in fermentation conditions (e.g., pH, temperature) influence the yield of this compound in Streptomyces species?”

- Ensure the question is testable via experimental data (e.g., HPLC quantification, gene knockout studies) and avoids vague terms like “explore” or “investigate” without measurable outcomes .

Q. What experimental design considerations are critical for studying this compound’s bioactivity in vitro?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known antimicrobial agents for bioactivity assays) and solvent controls to isolate this compound-specific effects.

- Replication : Perform triplicate experiments to account for biological variability .

- Dose-Response Analysis : Use logarithmic concentration gradients to determine IC₅₀ values, ensuring statistical validity through tools like ANOVA or nonlinear regression models .

- Validation : Cross-validate results with orthogonal methods (e.g., LC-MS for purity checks, cytotoxicity assays to rule out nonspecific effects) .

Q. How can researchers validate the purity and structural identity of isolated this compound?

- Methodological Answer :

- Analytical Techniques : Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation with HR-MS for molecular formula confirmation .

- Purity Criteria : Ensure HPLC chromatograms show a single peak with ≥95% purity; report retention times and mobile-phase conditions .

- Reference Standards : Compare spectral data with published databases (e.g., AntiBase, PubChem) and cite prior studies for reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing data, categorizing studies by assay type (e.g., antifungal vs. anticancer), organism models, and dosage ranges .

- Bias Assessment : Evaluate study limitations (e.g., small sample sizes, lack of blinding) using tools like GRADE or risk-of-bias tables .

- Mechanistic Studies : Address discrepancies by probing molecular targets (e.g., enzyme inhibition assays, transcriptomic profiling) to identify context-dependent bioactivity .

Q. What strategies optimize the heterologous expression of this compound biosynthetic gene clusters (BGCs) in non-native hosts?

- Methodological Answer :

- Promoter Engineering : Use inducible promoters (e.g., T7, Pveg) to balance gene expression and avoid toxicity .

- Compatibility Checks : Analyze codon usage bias between native and host organisms (e.g., E. coli vs. S. cerevisiae) using tools like GeneArt or OPTIMIZER .

- Metabolic Flux Analysis : Apply ¹³C-labeled precursors to track bottlenecks in precursor supply (e.g., amino acids, polyketide extender units) .

Q. How can multi-omics data (genomic, metabolomic) be integrated to elucidate this compound’s regulatory networks?

- Methodological Answer :

- Data Integration Platforms : Use tools like KEGG Mapper or MetaboAnalyst to overlay transcriptomic data with metabolite profiles .

- Network Analysis : Construct gene co-expression networks (e.g., WGCNA) to identify hub genes correlated with this compound production .

- Knockout Validation : Validate candidate regulatory genes via CRISPR-Cas9 editing and monitor yield changes via LC-MS/MS .

Data Presentation and Reproducibility

Q. What minimal data standards should be included in publications on this compound?

- Methodological Answer :

- Tabulated Data : Provide raw spectral data (NMR, MS), bioactivity IC₅₀ values, and fermentation yield metrics (e.g., mg/L) in supplementary tables .

- Experimental Protocols : Detail buffer compositions, incubation times, and instrument settings to enable replication .

- Ethical Compliance : Disclose source organisms and compliance with Nagoya Protocol guidelines for genetic resources .

Contradiction and Limitations Analysis

Q. How can researchers address the principal contradiction between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Studies : Measure bioavailability and half-life in animal models to identify metabolic instability .

- Formulation Optimization : Test encapsulation methods (e.g., liposomes, nanoparticles) to enhance tissue penetration .

- Comparative Studies : Use isogenic pathogen strains to isolate resistance mechanisms (e.g., efflux pump upregulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.